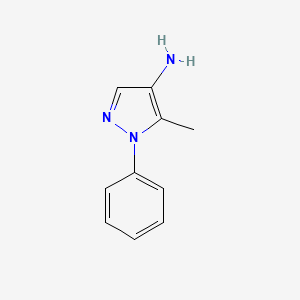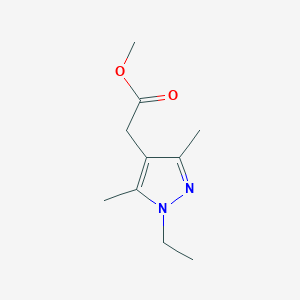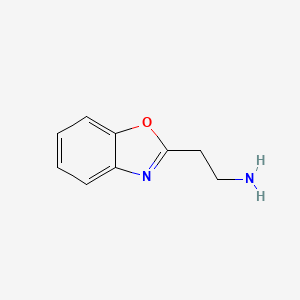
5-methyl-1-phenyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-phenyl-1H-pyrazol-4-amine is a compound with the molecular weight of 173.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazol-4-amine, has been a subject of interest in various research studies . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Molecular Structure Analysis
The molecular structure of 5-methyl-1-phenyl-1H-pyrazol-4-amine is represented by the InChI code1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 . Chemical Reactions Analysis
5-methyl-1-phenyl-1H-pyrazol-4-amine can participate in various chemical reactions. For example, 5-amino-pyrazoles have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
5-methyl-1-phenyl-1H-pyrazol-4-amine is a powder at room temperature . It has a molecular weight of 173.22 .Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazol-4-amine, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial in preventing oxidative stress that can lead to chronic diseases such as cancer and heart disease .
Anticancer Therapeutics
Some pyrazole compounds have shown cytotoxic effects on various human cancer cell lines. This makes them potential candidates for anticancer drugs. The mechanism of action often involves the induction of apoptosis in cancer cells, providing a pathway for developing new therapeutic agents .
Agrochemical Applications
Pyrazoles are also used in the development of agrochemicals. Their structural versatility allows them to be effective as herbicides, fungicides, and insecticides. The research into these applications is driven by the need for more efficient and environmentally friendly agricultural chemicals .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives serve as ligands that can bind to metal ions, forming complexes. These complexes have various applications, including catalysis, magnetic materials, and luminescence. The ability to fine-tune the electronic and structural properties of these ligands is valuable for designing specific metal-ligand interactions .
Antileishmanial and Antimalarial Agents
Research has identified pyrazole derivatives as potent antileishmanial and antimalarial agents. These compounds can interfere with the life cycle of the parasites causing these diseases, offering a promising route for new treatments. Molecular simulation studies support their potential effectiveness in these applications .
Anti-Tubercular Agents
Pyrazole derivatives have been designed as anti-tubercular agents. Combining in silico design, virtual screening, synthesis, and experimental evaluation has led to promising compounds that could contribute to the fight against tuberculosis .
Safety and Hazards
Future Directions
Pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazol-4-amine, have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, and other fields . Future research could explore the development of novel synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of pharmacological effects, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-methyl-1-phenyl-1H-pyrazol-4-amine . For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s action and efficacy could be influenced by factors such as pH and the presence of other compounds .
properties
IUPAC Name |
5-methyl-1-phenylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBWNUOHCWCAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630469 |
Source


|
| Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103095-52-9 |
Source


|
| Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)



![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)





